

# Optimizing Radotinib dose based on body weight

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## Compound Focus: Radotinib

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## Scientific Rationale for Weight-Based Dosing

Analyses from a Phase 3 clinical trial (RERISE study) in newly diagnosed Chronic Phase Chronic Myeloid Leukemia (CP-CML) patients established a clear relationship between the **radotinib** starting dose adjusted for body weight (Dose/BW) and patient outcomes [1].

The table below summarizes the core findings from the dose-response relationship analysis:

Relationship Type	Association with Dose/BW	Statistical Significance (P-value)
Dose-Safety	Positive association with the probability of dose-limiting toxicity ( $\geq$ grade 3) [1]	0.003 [1]
Dose-Efficacy	Inverse association with the probability of achieving Major Molecular Response (MMR) [1]	0.033 [1]

These findings indicate that a higher mg/kg daily dose is linked to increased toxicity, which leads to more frequent treatment interruptions or dose reductions. This, in turn, can compromise the drug's long-term efficacy. Therefore, an initial dose that minimizes early toxicity may improve overall treatment success [1].

## How to Calculate a Weight-Based Dose

For clinical practice, a two-tiered dosing regimen has been proposed based on the analysis of body weight-adjusted doses. The goal is not to exceed **13 mg/kg per day** [2].

You can use the following table to determine the appropriate starting dose:

Patient Body Weight	Recommended Starting Regimen	Total Daily Dose (mg)	Approximate Daily Dose (mg/kg)
≤ 60 kg	300 mg, twice daily (BID)	600 mg	10 mg/kg
> 60 kg	400 mg, twice daily (BID)	800 mg	~13.3 mg/kg

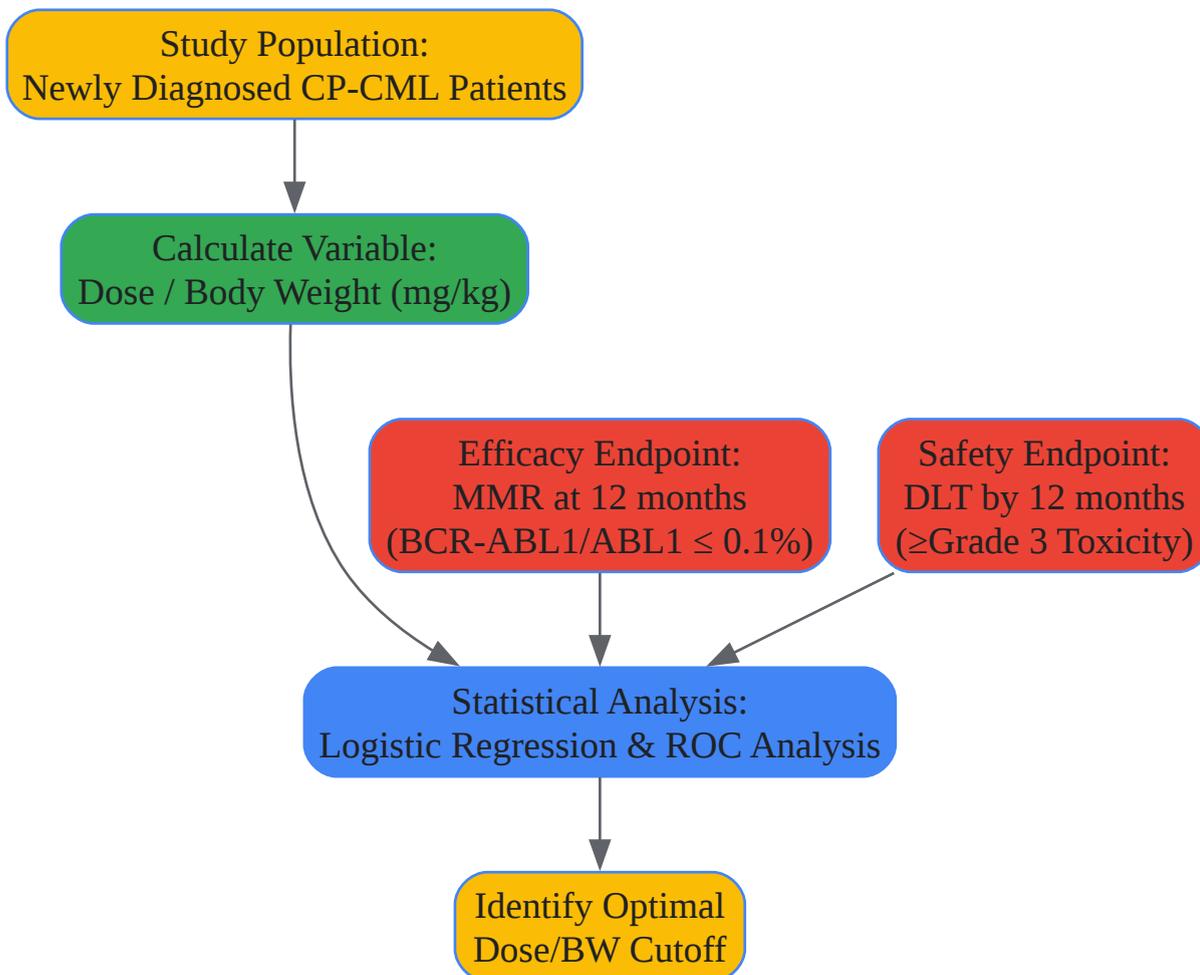
## Experimental Protocol for Dose Optimization Studies

For researchers aiming to validate or refine dosing strategies, here is a detailed methodology based on the published Phase 3 trial analysis [1].

- **Objective:** To investigate the relationships between **radotinib** Dose/BW and the probabilities of efficacy (MMR) and safety (DLT) at 12 months.
- **Patient Population:** Patients with newly diagnosed CP-CML.
- **Key Variables:**
  - **Independent Variable:** Dose/BW, calculated as the total daily dose (mg) at initiation divided by the patient's baseline body weight (kg).
  - **Primary Efficacy Endpoint:** Achievement of Major Molecular Response (MMR) by 12 months, defined as **BCR-ABL1/ABL1 ratio ≤ 0.1%** on the international scale.
  - **Primary Safety Endpoint:** Occurrence of Dose-Limiting Toxicity (DLT) by 12 months, defined as **≥grade 3 hematologic or nonhematologic toxicity** (using NCI-CTCAE criteria).
- **Statistical Analysis:**
  - **Modeling:** Use a **multiple logistic regression model** to explore associations between Dose/BW and the endpoints (MMR and DLT).

- **Covariates:** Include potential confounding factors (e.g., sex, age, baseline lab parameters) identified in univariate analyses ( $P < 0.05$ ) in a stepwise fashion. In the referenced study, **sex** was a significant covariate in the efficacy model [1].
- **ROC Analysis:** Perform a Receiver Operator Characteristic (ROC) analysis to assess the predictability of Dose/BW for the endpoints and to identify an optimal cutoff value that best distinguishes high- and low-risk patients using **Youden's index** (sensitivity + specificity - 1).
- **Group Comparison:** Divide patients into "low-dose" and "high-dose" groups based on the ROC cutoff and compare MMR and DLT rates using a **chi-squared test**.
- **Time-to-Event Analysis:** Use the **Kaplan-Meier method** with a **log-rank test** to estimate and compare the time to first DLT between the dose groups.

The workflow for this analysis can be visualized as follows:



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## Important Research Considerations

- **Dose Modification in Practice:** The Phase 3 trial data showed that nearly half (44%) of the patients required a dose reduction by the 12-month follow-up due to toxicities [1]. This supports the proposal for a lower, more tolerable *upfront* dose (such as 400 mg once daily) that should be tested in future clinical studies [1].
- **Alternative Dosing Strategy:** A recent population pharmacokinetics study (2025) suggested that a **400 mg once-daily regimen** could provide comparable systemic exposure to other TKIs and result in a 36% lower exposure than the 300 mg twice-daily regimen, potentially offering an improved safety profile [3].
- **Impact of Disease Status:** Be aware that the apparent clearance of **radotinib** is **39.2% slower in CML patients than in healthy volunteers**, leading to a longer terminal half-life (28.8 hours vs. 17.5 hours). This has significant implications for dosing and study design in patient populations [3].

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## References

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